molecular formula C13H15N3O2 B11764872 N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide

Cat. No.: B11764872
M. Wt: 245.28 g/mol
InChI Key: XSYFHBIGFOCYBP-UHFFFAOYSA-N
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Description

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of both pyridine and furan rings in the structure makes this compound particularly interesting for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H15N3O2/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11/h1-5,8-9,15H,6-7,10H2,(H,16,17)

InChI Key

XSYFHBIGFOCYBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2

Origin of Product

United States

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